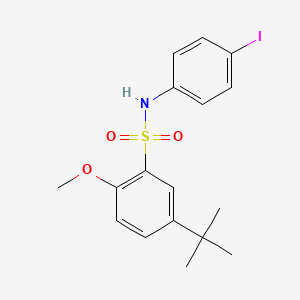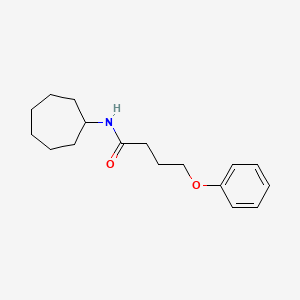![molecular formula C22H17ClO3 B5029947 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)
6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key regulator of cellular growth and survival pathways. LY294002 has been used to study the role of PI3K in various biological processes, including cancer, inflammation, and diabetes.
Mécanisme D'action
6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is a potent and selective inhibitor of PI3K, which is a key regulator of cellular growth and survival pathways. PI3K catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, including the Akt/mTOR pathway. 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one inhibits this conversion, thereby blocking downstream signaling pathways and inhibiting cellular growth and survival.
Biochemical and Physiological Effects:
6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and survival, as well as to reduce inflammation and insulin resistance in diabetes. 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one in lab experiments is its potency and selectivity as a PI3K inhibitor. This allows for precise targeting of PI3K signaling pathways and reduces the risk of off-target effects. However, one limitation of using 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is its relatively short half-life and poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research involving 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one. One area of research is the development of more potent and selective PI3K inhibitors, which could have therapeutic potential in cancer and other diseases. Another area of research is the use of 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one in combination with other drugs or natural compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms of action of 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one and its potential applications in various biological processes.
Méthodes De Synthèse
6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-chloro-4-methylcoumarin, which is then reacted with 2-methyl-1-naphthol to form the intermediate 6-chloro-4-methyl-7-(2-methyl-1-naphthyl)coumarin. This intermediate is then reacted with methoxyacetic acid to form 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been widely used in scientific research as a tool to study the role of PI3K in various biological processes. It has been used to investigate the role of PI3K in cancer cell growth and survival, as well as in inflammation and diabetes. 6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been used to study the mechanism of action of various drugs and natural compounds that target PI3K.
Propriétés
IUPAC Name |
6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c1-13-7-8-15-5-3-4-6-16(15)18(13)12-25-21-11-20-17(10-19(21)23)14(2)9-22(24)26-20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMBQBNMPVRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=C(C=C4C(=CC(=O)OC4=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5029868.png)

![2-chloro-5-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5029874.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5029883.png)
![2-amino-4-(3-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5029891.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029903.png)

![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)
![9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![N-[4-(4-chlorophenoxy)phenyl]pentanamide](/img/structure/B5029942.png)